7-Hydroxymitragynine: A Potent Metabolite Mediating the Opioid Effects of Mitragynine
7-Hydroxymitragynine: A Potent Metabolite Mediating the Opioid Effects of Mitragynine
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-hydroxymitragynine (7-OH-MG), a pivotal active metabolite of mitragynine, the primary alkaloid in the plant Mitragyna speciosa (kratom). The document details the metabolic conversion, pharmacokinetic profile, and pharmacodynamic properties of 7-hydroxymitragynine, with a focus on its interaction with opioid receptors. Detailed experimental protocols for key assays and structured quantitative data are presented to support research and development in this area.
Introduction
Mitragyna speciosa, commonly known as kratom, has a long history of traditional use in Southeast Asia for its stimulant and analgesic properties.[1] The primary psychoactive constituent, mitragynine, is extensively metabolized in the body. A critical metabolic step is the conversion of mitragynine to 7-hydroxymitragynine, a minor alkaloid in the plant itself but a significantly more potent opioid agonist.[1][2][3] Evidence strongly suggests that this metabolite is a key mediator of the analgesic and opioid-like effects attributed to kratom consumption.[1][2]
7-Hydroxymitragynine is classified as an "atypical opioid" because it acts as a G protein-biased partial agonist at the mu-opioid receptor (MOR).[1][4] This preferential activation of G protein signaling pathways over β-arrestin recruitment is a focal point of current research, as it may be linked to a wider therapeutic window with potentially reduced adverse effects like respiratory depression and constipation compared to classical opioids.[1][3] This guide synthesizes the current scientific understanding of 7-hydroxymitragynine for professionals engaged in pharmacology and drug discovery.
Metabolism of Mitragynine to 7-Hydroxymitragynine
The biotransformation of mitragynine to its more active 7-hydroxy form is a crucial step for its primary pharmacological effects. This conversion occurs primarily in the liver.
Enzymatic Pathway
In both human and mouse liver preparations, the oxidation of mitragynine at the 7-position is mediated by the cytochrome P450 (CYP) enzyme system.[1][2]
-
Primary Enzyme: CYP3A4 is the principal isoform responsible for the formation of 7-hydroxymitragynine.[4][5][6][7] Inhibition of CYP3A4 with agents like itraconazole has been shown to significantly decrease the formation of 7-hydroxymitragynine in humans.[8]
-
Minor Contributions: Other CYP isoforms, including CYP2D6 and CYP2C9, may play a minor role in the overall metabolism of mitragynine.[4][6]
Besides 7-hydroxymitragynine, mitragynine is also metabolized into other compounds, such as 9-O-demethylmitragynine and 16-carboxymitragynine, through the action of various CYP enzymes.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the pharmacokinetics and pharmacodynamics of mitragynine and 7-hydroxymitragynine.
Pharmacokinetic Parameters
The pharmacokinetic profile of 7-hydroxymitragynine is characterized by its rapid formation and subsequent elimination. Data from human studies after oral administration of encapsulated kratom leaf powder are presented below.
| Parameter | Mitragynine | 7-Hydroxymitragynine | Species | Study Conditions |
| Tmax (median) | 1.0–1.7 h | 1.3–2.0 h | Human | Multiple Doses[9] |
| Cmax | Dose Proportional | Dose Proportional | Human | Single & Multiple Doses[9][10] |
| T½ (mean) | 67.9 h | 24.7 h | Human | Multiple Doses[9] |
| AUC | Slightly more than dose proportional | Slightly more than dose proportional | Human | Single & Multiple Doses[9][10] |
| Metabolite Ratio (7-OH-MG/MG) | N/A | 0.15–0.21 | Human | Multiple Doses[9] |
Opioid Receptor Binding Affinity
7-Hydroxymitragynine displays a significantly higher binding affinity for the mu-opioid receptor compared to its parent compound, mitragynine.
| Compound | Receptor | Kᵢ (nM) | Species/System |
| 7-Hydroxymitragynine | μ (mu) | 7.16 ± 0.94 | Human (HEK cells)[11] |
| 13.5 | Not Specified[12] | ||
| 37 ± 4 | Not Specified[12] | ||
| 77.9 (45.8–152) | Human[1][13] | ||
| δ (delta) | 91 ± 8 | Not Specified[12] | |
| 155 | Not Specified[12] | ||
| 243 (168–355) | Human[13] | ||
| κ (kappa) | 132 ± 7 | Not Specified[12] | |
| 123 | Not Specified[12] | ||
| 220 (162–302) | Human[13] | ||
| Mitragynine | μ (mu) | 161 ± 9.56 | Human (HEK cells)[11] |
| 339 | Human MOR[1][4] | ||
| 709 (298-15900) | Human[13] | ||
| δ (delta) | 6800 (2980–15,900) | Human[13] | |
| κ (kappa) | 1700 (1090–2710) | Human[13] |
Functional Activity at the Mu-Opioid Receptor
Functional assays confirm that 7-hydroxymitragynine is not only a more potent but also a more efficacious partial agonist at the mu-opioid receptor than mitragynine.
| Compound | Assay | Parameter | Value | System |
| 7-Hydroxymitragynine | GTPγS | EC₅₀ | 34.5 nM | Human MOR[1][4] |
| Eₘₐₓ | 47% | Human MOR[1][4] | ||
| GTPγS | Eₘₐₓ | 41.3% | Human MOR[13][14] | |
| Mitragynine | GTPγS | EC₅₀ | 339 nM | Human MOR[1][4] |
| Eₘₐₓ | 34% | Human MOR[1][4] | ||
| GTPγS | Activity | Antagonist | Human MOR[13][14] |
Signaling Pathway at the Mu-Opioid Receptor
7-Hydroxymitragynine is a G protein-biased agonist at the mu-opioid receptor (MOR).[1] Upon binding, it induces a conformational change in the receptor that preferentially activates intracellular heterotrimeric G proteins (Gαi/o) over the recruitment of β-arrestin 2.[1][15]
-
G Protein Pathway (Analgesia): The activated Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunit modulates ion channels, such as inhibiting voltage-gated calcium channels (VGCC) and activating G protein-coupled inwardly-rectifying potassium (GIRK) channels. This cascade results in neuronal hyperpolarization and reduced neurotransmitter release, producing analgesia.[10][16]
-
β-Arrestin Pathway (Adverse Effects): Classical opioids like morphine strongly recruit β-arrestin, which leads to receptor desensitization, internalization, and the initiation of signaling cascades linked to adverse effects such as respiratory depression and constipation.[1][15] The reduced engagement of this pathway by 7-hydroxymitragynine is hypothesized to contribute to its improved safety profile.[1][3]
Key Experimental Protocols
This section provides detailed methodologies for the characterization of 7-hydroxymitragynine.
In Vitro Metabolism of Mitragynine
This protocol determines the formation of 7-hydroxymitragynine from mitragynine using human liver sub-cellular fractions.
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1. Materials:
-
Mitragynine (substrate)
-
Human Liver S9 fractions or Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold, for reaction termination)
-
Incubator/water bath (37°C)
-
-
2. Protocol:
-
Prepare an incubation mixture in phosphate buffer containing the liver fraction (e.g., 0.25 mg/mL protein) and the NADPH regenerating system.[17]
-
Pre-warm the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding mitragynine (e.g., 1-50 µM).
-
Incubate at 37°C for a specified time (e.g., 20-60 minutes), ensuring linearity of the reaction.[17]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet the protein.
-
Transfer the supernatant for analysis by LC-MS/MS.
-
-
3. Data Analysis:
-
Quantify the formation of 7-hydroxymitragynine against a standard curve.
-
Determine kinetic parameters (Km and Vmax) by incubating with a range of mitragynine concentrations and fitting the data to the Michaelis-Menten equation.[17]
-
Mu-Opioid Receptor Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of test compounds by measuring their ability to displace a selective radiolabeled ligand from the mu-opioid receptor.
-
1. Materials:
-
Cell membranes expressing human mu-opioid receptors (e.g., from CHO or HEK cells).[18]
-
Radioligand: [³H]DAMGO (a selective mu-opioid agonist).[1][18]
-
Test compound (7-hydroxymitragynine) and reference compounds.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM) or unlabeled DAMGO.[18]
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
-
-
2. Protocol:
-
In a 96-well plate, combine the cell membrane preparation (160 µg protein), [³H]DAMGO (e.g., 20 nM), and varying concentrations of the test compound in assay buffer.[18]
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add naloxone.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient duration to reach equilibrium (e.g., 35 minutes).[18]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This functional assay measures G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by an agonist.
-
1. Materials:
-
Cell membranes expressing the mu-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate, typically 1-10 µM).[19]
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Test agonist (7-hydroxymitragynine) and reference agonists (e.g., DAMGO).
-
Unlabeled GTPγS (for non-specific binding).
-
-
2. Protocol:
-
In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test agonist in assay buffer.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through a filter plate.
-
Wash the filters and measure the bound radioactivity using a scintillation counter.
-
-
3. Data Analysis:
-
Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values.
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full agonist.[13]
-
Conclusion
7-Hydroxymitragynine is a pharmacologically significant metabolite of mitragynine, exhibiting substantially greater potency as a partial agonist at the mu-opioid receptor. Its formation, primarily via CYP3A4-mediated hepatic metabolism, is a critical determinant of the analgesic and opioid-like effects of kratom. The characterization of 7-hydroxymitragynine as a G protein-biased agonist provides a modern framework for understanding its therapeutic potential and safety profile. The quantitative data and detailed methodologies presented in this guide serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development, facilitating further investigation into this complex and promising molecule.
References
- 1. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. [PDF] Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats | Semantic Scholar [semanticscholar.org]
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- 10. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
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